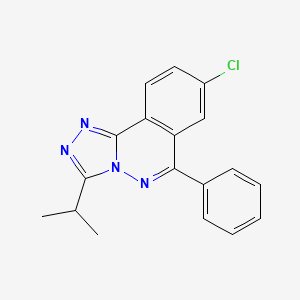![molecular formula C7H7N3O2 B14394674 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 88101-46-6](/img/structure/B14394674.png)
5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable and simple work-up procedures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Types of Reactions: 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and α-acetyl-γ-butyrolactone .
Major Products: The major products formed from these reactions include pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine . These products are often screened for their biological activities, such as antimicrobial properties .
科学的研究の応用
5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it has applications in the industry as a component in the development of new materials and pharmaceuticals .
作用機序
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . This inhibition leads to the disruption of the cell cycle, making it a potential candidate for anticancer therapies .
類似化合物との比較
特性
CAS番号 |
88101-46-6 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC名 |
5-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)10-5(8-4)3-6(11)9-10/h2-3,8H,1H3,(H,9,11) |
InChIキー |
HUQLSIBDWPTBSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(=CC(=O)N2)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



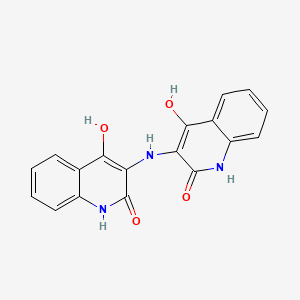
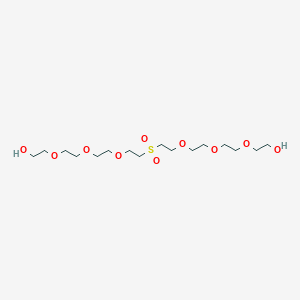
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
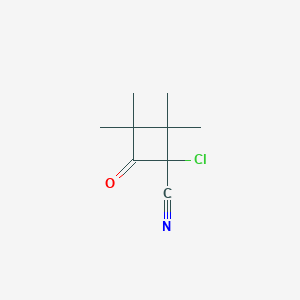
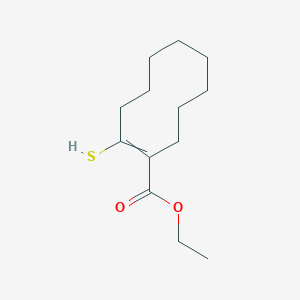
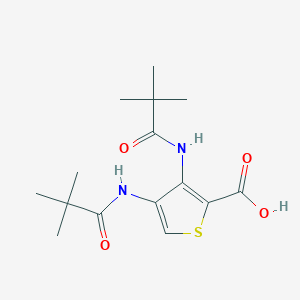
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
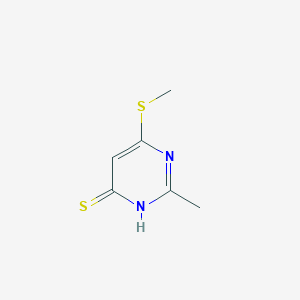
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
